molecular formula C8H17N5O3 B101672 Glycyl-L-arginine CAS No. 18635-55-7

Glycyl-L-arginine

Cat. No.: B101672
CAS No.: 18635-55-7
M. Wt: 231.25 g/mol
InChI Key: JLXVRFDTDUGQEE-YFKPBYRVSA-N
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Description

Glycyl-L-arginine is a dipeptide composed of glycine and L-arginine. It is an incomplete breakdown product of protein digestion or protein catabolism. This compound is known for its physiological and cell-signaling effects, although it is often a short-lived intermediate on its way to specific amino acid degradation pathways .

Mechanism of Action

Target of Action

Glycyl-L-arginine, a dipeptide composed of glycine and arginine, has been found to exhibit antimicrobial and antibiofilm effects . The primary targets of this compound appear to be microbial cells, specifically Staphylococcus epidermidis W17 . Arginine, one of the components of this dipeptide, is also known to have a significant role in multiple biological processes, including the release of several hormones, collagen synthesis during wound healing, antitumor activity, and immune cell responses .

Mode of Action

It’s known that arginine, a component of this dipeptide, can promote insulin secretion through a variety of mechanisms including membrane depolarization, metabolism, and enhancement of antioxidant status . This compound may share similar properties, contributing to its observed effects.

Biochemical Pathways

Arginine, a component of this compound, is synthesized from glutamine, glutamate, and proline via the intestinal-renal axis in humans and most other mammals . Arginine degradation occurs via multiple pathways initiated by arginase, nitric-oxide synthase, Arg:glycine amidinotransferase, and Arg decarboxylase . These pathways produce nitric oxide, polyamines, proline, glutamate, creatine, and agmatine, each having enormous biological importance .

Pharmacokinetics

L-arginine, a component of this dipeptide, has been evaluated in both animal models and human subjects . It’s known to be safe for the human body and is a natural constituent of food proteins . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

This compound has demonstrated antimicrobial effects against S. epidermidis W17 and exhibited cytotoxic effects on HeLa cell viability . Additionally, it displayed inhibited biofilm formation in all tested clinical isolates . These results suggest that this compound could be a potential candidate for antimicrobial and anticancer therapies.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in marine environments, the rates and mechanisms of peptide uptake by a natural assemblage of marine bacteria were examined using glycyl-glycyl+arginine (GGR), a potent synthetic analog of the natural cue-inducing settlement . The slow utilization of GGR by bacteria and low adsorption to colloids could provide signal persistence, which is beneficial for the selection of basic peptides as chemical cues in marine environments .

Biochemical Analysis

Biochemical Properties

Glycyl-L-arginine plays a role in various biochemical reactions. It interacts with enzymes such as arginase, nitric-oxide synthase, Arg:glycine amidinotransferase, and Arg decarboxylase . These interactions lead to the production of nitric oxide, polyamines, proline, glutamate, creatine, and agmatine, all of which have significant biological importance .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to have antimicrobial effects against certain strains of bacteria and exhibits cytotoxic effects on HeLa cell viability . Additionally, this compound displayed inhibited biofilm formation in all tested clinical isolates .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. For example, it binds to enzymes like arginase and nitric-oxide synthase, leading to the production of nitric oxide . It also interacts with Arg:glycine amidinotransferase and Arg decarboxylase, resulting in the production of other biomolecules .

Metabolic Pathways

This compound is involved in the metabolic pathways of arginine. Arginine is synthesized from glutamine, glutamate, and proline via the intestinal-renal axis in humans and most other mammals . Arginine degradation occurs via multiple pathways initiated by enzymes that this compound interacts with .

Subcellular Localization

The glycine arginine-rich (GAR) domain of nucleolin, a multifunctional RNA Binding Protein (RBP), has been shown to drive subcellular localization via protein-protein interactions with a kinesin light chain . This suggests that this compound may have similar properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycyl-L-arginine can be synthesized through peptide bond formation between glycine and L-arginine. The synthesis typically involves the use of protecting groups to prevent unwanted side reactions. The carboxyl group of glycine is activated using reagents such as carbodiimides, which then react with the amino group of L-arginine to form the dipeptide bond .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through enzymatic synthesis using proteases or peptidases. These enzymes catalyze the formation of peptide bonds under mild conditions, making the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: Glycyl-L-arginine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized peptides, while reduction can result in reduced peptides with free thiol groups .

Comparison with Similar Compounds

Uniqueness of Glycyl-L-arginine: this compound is unique due to its specific combination of glycine and L-arginine, which imparts distinct physiological and cell-signaling effects. Its ability to inhibit biofilm formation and exhibit cytotoxic effects on cancer cells sets it apart from other similar compounds .

Properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N5O3/c9-4-6(14)13-5(7(15)16)2-1-3-12-8(10)11/h5H,1-4,9H2,(H,13,14)(H,15,16)(H4,10,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXVRFDTDUGQEE-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)NC(=O)CN)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)NC(=O)CN)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801316438
Record name Glycyl-L-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18635-55-7
Record name Glycyl-L-arginine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18635-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycylarginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018635557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycyl-L-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCYLARGININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P56Q695EWK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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